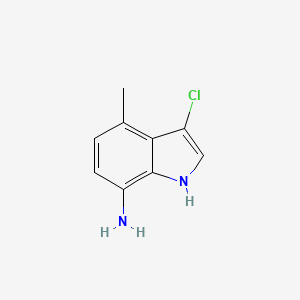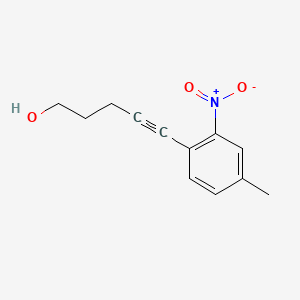
5-(4-Methyl-2-nitrophenyl)pent-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-carboxyphenyl)diselenide is an organoselenium compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound consists of two carboxyphenyl groups linked by a diselenide bond, making it a valuable subject of study in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-carboxyphenyl)diselenide typically involves the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ. This reaction is followed by purification through solvent extraction, yielding the desired compound in good yields . The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage .
Industrial Production Methods
While specific industrial production methods for bis(2-carboxyphenyl)diselenide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-carboxyphenyl)diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the diselenide bond, which can be readily cleaved and reformed under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and other peroxides are used to oxidize bis(2-carboxyphenyl)diselenide.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the diselenide bond.
Substitution: Various nucleophiles, including amines and phenols, can react with bis(2-carboxyphenyl)diselenide to form substituted derivatives.
Major Products Formed
The major products formed from these reactions include various substituted diselenides and selenides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(2-carboxyphenyl)diselenide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bis(2-carboxyphenyl)diselenide exerts its effects is primarily through its redox activity. The diselenide bond can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial in modulating cellular oxidative stress and protecting cells from damage . The compound’s molecular targets include various enzymes and proteins involved in redox regulation and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl diselenide: A well-studied diselenide compound known for its antioxidant properties and glutathione peroxidase-like activity.
Bis(2-chlorocarbonyl)phenyl diselenide: Another diselenide compound with antimicrobial and antiviral activities.
Uniqueness
Bis(2-carboxyphenyl)diselenide stands out due to its carboxylic acid functional groups, which enhance its solubility and reactivity in various chemical and biological environments. This makes it a versatile compound with broader applications compared to other diselenides .
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
5-(4-methyl-2-nitrophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H13NO3/c1-10-6-7-11(5-3-2-4-8-14)12(9-10)13(15)16/h6-7,9,14H,2,4,8H2,1H3 |
InChI-Schlüssel |
UWUALNJTKVJDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C#CCCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


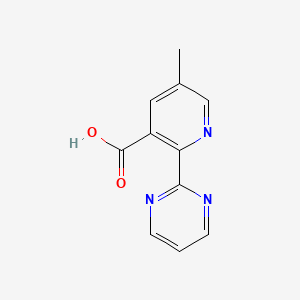
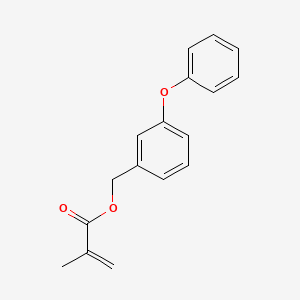
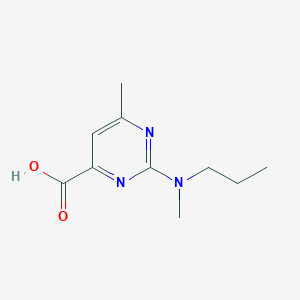
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
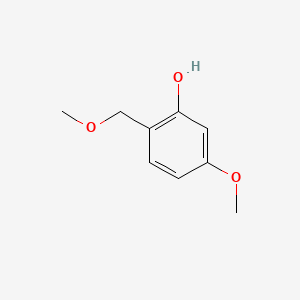
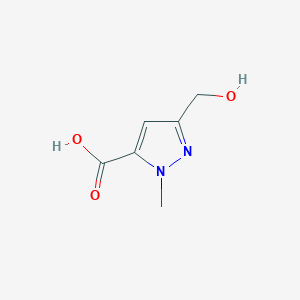
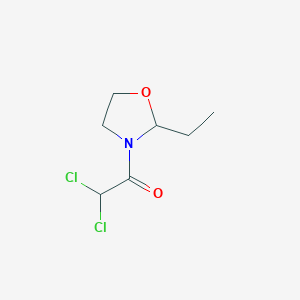
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)

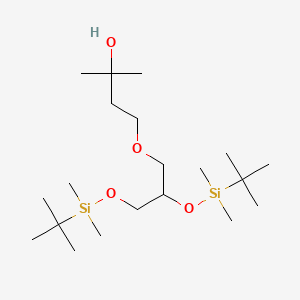
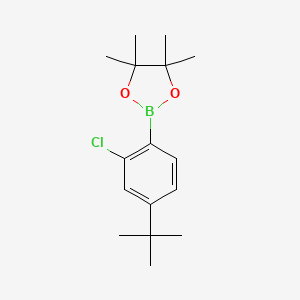
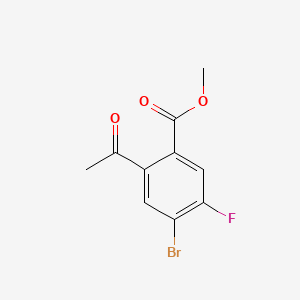
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
